molecular formula C25H22FN3O6 B11540660 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate

4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate

Cat. No.: B11540660
M. Wt: 479.5 g/mol
InChI Key: OIHNHTCAEYXOHQ-CCVNUDIWSA-N
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Description

4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate is a complex organic compound characterized by its unique structure, which includes both aromatic and fluorinated components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 3,4-dimethoxybenzaldehyde, which is then subjected to formylation to introduce the formamido group. Subsequent steps involve the formation of the acetamido group and the final coupling with 3-fluorobenzoic acid under specific conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique properties, such as thermal stability and chemical resistance, make it valuable for high-performance applications.

Mechanism of Action

The mechanism by which 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific application, but common mechanisms include enzyme inhibition and receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-fluorobenzoate
  • 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-fluorobenzoate
  • 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-chlorobenzoate

Uniqueness

The uniqueness of 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate lies in its specific substitution pattern and the presence of both formamido and acetamido groups. This combination of functional groups and the fluorinated aromatic ring confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H22FN3O6

Molecular Weight

479.5 g/mol

IUPAC Name

[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C25H22FN3O6/c1-33-21-11-8-17(13-22(21)34-2)24(31)27-15-23(30)29-28-14-16-6-9-20(10-7-16)35-25(32)18-4-3-5-19(26)12-18/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+

InChI Key

OIHNHTCAEYXOHQ-CCVNUDIWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC

Origin of Product

United States

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